A Technical Guide to 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride: Structure, Synthesis, and Application
A Technical Guide to 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride: Structure, Synthesis, and Application
Executive Summary: This document provides a comprehensive technical overview of 2-amino-2,4-dimethylpentanoic acid hydrochloride, a non-canonical α,α-disubstituted amino acid. As a member of a class of structurally constrained amino acids, this compound is of significant interest to researchers in peptide science, medicinal chemistry, and drug development. This guide details its molecular structure, physicochemical properties, a representative synthetic pathway, and robust analytical methods for its characterization. Furthermore, it explores the fundamental principles behind its application in creating conformationally restricted peptides, a key strategy for enhancing the therapeutic potential of peptide-based agents.
Introduction to α,α-Disubstituted Amino Acids
In the fields of chemical biology and drug discovery, peptide-based therapeutics offer high specificity and potency. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The incorporation of non-canonical amino acids is a proven strategy to overcome these limitations.
Among the most effective non-canonical residues are α,α-disubstituted amino acids (α,α-AAs). These are amino acids in which the α-hydrogen atom is replaced by a second substituent, creating a quaternary α-carbon.[1] This substitution fundamentally alters the molecule's properties by severely restricting the conformational freedom of the peptide backbone.[1] The introduction of such constraints can stabilize specific secondary structures, such as α-helices or β-turns, which are often critical for biological activity. 2-Amino-2,4-dimethylpentanoic acid hydrochloride is a notable example of an α,α-AA, offering a unique combination of steric bulk and hydrophobicity that can be leveraged in rational peptide design. This guide serves as a technical resource for scientists seeking to synthesize, characterize, and utilize this versatile building block.
Molecular Structure and Physicochemical Properties
The defining feature of 2-amino-2,4-dimethylpentanoic acid is the quaternary stereocenter at the α-carbon, substituted with a methyl group, an amino group, a carboxylic acid, and an isobutyl-like side chain. The hydrochloride salt form ensures stability and improves solubility in aqueous media.
Structural Analysis
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α-Carbon: The tetrasubstituted α-carbon is the key to the molecule's function in peptide chemistry. It lacks the hydrogen atom found in proteinogenic amino acids, which prevents epimerization and restricts the dihedral angles (φ and ψ) of the peptide backbone.
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Side Chain: The 2,4-dimethylpentanoic structure features a methyl group directly on the α-carbon and a second methyl group at the γ-position (C4). This branched, aliphatic side chain contributes to the overall steric profile and hydrophobicity of the molecule.
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Stereochemistry: The α-carbon is a chiral center. The compound can exist as the (S)-enantiomer, the (R)-enantiomer, or as a racemic mixture. The stereochemistry is a critical consideration in peptide synthesis, as it influences the direction of induced secondary structures like helices.[1] Commercially, both racemic and enantiomerically pure forms are available.[2]
Figure 1: Chemical Structure of 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride
Physicochemical Data
The following table summarizes the key properties of 2-amino-2,4-dimethylpentanoic acid hydrochloride.
| Property | Value | Source(s) |
| IUPAC Name | 2-Amino-2,4-dimethylpentanoic acid hydrochloride | N/A |
| Common Synonym | 2,4-dimethylnorvaline hydrochloride | |
| CAS Number | 72408-59-4 (for racemate) | [3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [3] |
| Molecular Weight | 181.66 g/mol | [3][4] |
| Physical Form | Solid | |
| InChI Key | ZESCTDHOWCQMPQ-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of α,α-disubstituted amino acids can be achieved through various methods, including the alkylation of protected glycine enolates, gold redox catalysis, and rearrangements.[5][6] A robust and conceptually straightforward approach for 2-amino-2,4-dimethylpentanoic acid is the Strecker synthesis, which builds the amino acid scaffold from a ketone precursor.
Synthetic Workflow
The diagram below outlines a representative two-step Strecker synthesis followed by purification. This pathway is chosen for its reliability and use of readily available starting materials.
Caption: Workflow for the synthesis of 2-amino-2,4-dimethylpentanoic acid hydrochloride.
Experimental Protocol
Materials: 4-methyl-2-pentanone, sodium cyanide (NaCN), ammonium chloride (NH₄Cl), concentrated hydrochloric acid (HCl), methanol (MeOH), ethanol (EtOH), diethyl ether.
Step 1: Synthesis of 2-Amino-2,4-dimethylpentanenitrile (Strecker Reaction)
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In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.2 eq.) in water. Add a solution of sodium cyanide (1.1 eq.) in water, and cool the mixture in an ice bath to 0-5 °C.
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Causality: The reaction generates ammonium cyanide in situ. Using an ice bath controls the exothermicity of the reaction and minimizes side reactions.
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To this aqueous solution, add an equal volume of methanol, followed by the dropwise addition of 4-methyl-2-pentanone (1.0 eq.) while maintaining the temperature below 10 °C.
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Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
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Upon completion, extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
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Trustworthiness: This extraction isolates the organic-soluble aminonitrile intermediate from the inorganic salts, providing a cleaner product for the next step.
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Step 2: Hydrolysis to 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride
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Carefully add the crude aminonitrile from Step 1 to an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
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Expertise: This step is highly exothermic and releases ammonia gas. It must be performed slowly in an ice bath within a fume hood. The strong acid is necessary to hydrolyze the robust nitrile group to a carboxylic acid.
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-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The hydrolysis is complete when the starting material is no longer detectable.
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Cool the reaction mixture to room temperature and then to 0 °C to allow the product to crystallize.
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Collect the crude product by vacuum filtration and wash with a small amount of cold water or acetone.
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Self-Validation: The acidic conditions of the hydrolysis protonate the amino group, directly yielding the desired hydrochloride salt, which often has lower solubility in the reaction medium, facilitating its initial isolation.
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Step 3: Purification by Recrystallization
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Dissolve the crude solid in a minimal amount of hot ethanol.
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Slowly add a less polar solvent, such as diethyl ether, until the solution becomes turbid.
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to promote the formation of well-defined crystals.
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Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
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Justification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/ether solvent system is based on the principle that the product is soluble in the hot polar solvent (ethanol) but insoluble in the cold non-polar anti-solvent (ether), allowing impurities to remain in the solution.
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Spectroscopic and Analytical Characterization
Unequivocal structural confirmation and purity assessment are paramount. Standard analytical techniques including NMR, MS, and IR spectroscopy are used to validate the identity and integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, D₂O): The expected proton NMR spectrum would show:
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δ ~0.9-1.0 ppm: Two doublets, integrating to 6H total, corresponding to the two diastereotopic methyl groups at C4, coupled to the C4-proton.
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δ ~1.5-1.6 ppm: A singlet, integrating to 3H, for the α-methyl group at C2.
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δ ~1.8-2.2 ppm: A multiplet, integrating to 3H, corresponding to the C3-methylene protons and the C4-methine proton.
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The labile -NH₃⁺ and -COOH protons will exchange with D₂O and typically do not produce a sharp signal.
-
-
¹³C NMR (100 MHz, D₂O):
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δ ~175-180 ppm: Quaternary carbon signal for the carboxylic acid (C1).
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δ ~60-65 ppm: Quaternary carbon signal for the α-carbon (C2).
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δ ~45-50 ppm: Methylene carbon signal (C3).
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δ ~25-30 ppm: Methine carbon signal (C4).
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δ ~20-25 ppm: Multiple signals for the three methyl carbons (C2-methyl and two C4-methyls).
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Mass Spectrometry (MS)
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Electrospray Ionization (ESI+): Mass spectrometry is used to confirm the molecular weight. The analysis would be performed on the free amine. The expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 146.11, corresponding to the formula C₇H₁₆NO₂⁺.[7]
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Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (as COOH or H₂O + CO), leading to a significant fragment ion.
Infrared (IR) Spectroscopy
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Key Absorption Bands (KBr Pellet):
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~2500-3300 cm⁻¹ (broad): Overlapping O-H stretch from the carboxylic acid and N-H stretches from the ammonium (-NH₃⁺) group.
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~1730-1750 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
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~1500-1600 cm⁻¹: N-H bending vibrations.
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Purity Assessment
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High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) is a standard method for analyzing underivatized amino acids.[8] The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Research and Drug Development
The primary value of 2-amino-2,4-dimethylpentanoic acid lies in its ability to act as a potent "structure-inducing" residue in peptides.
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Conformational Constraint: By replacing a natural amino acid (e.g., Leucine or Alanine) with this α,α-AA, chemists can lock the peptide backbone into a more rigid conformation. This pre-organization can significantly enhance binding affinity to a biological target by reducing the entropic penalty of binding.[1]
-
Enhanced Metabolic Stability: The quaternary α-carbon provides steric hindrance that protects the adjacent peptide bonds from cleavage by proteases and peptidases. This increases the in-vivo half-life of the peptide, a critical attribute for any drug candidate.[5]
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Peptidomimetic Design: This building block is crucial for designing peptidomimetics—small molecules that mimic the structure and function of a natural peptide. By using α,α-AAs to stabilize a specific bioactive conformation (e.g., an α-helix involved in a protein-protein interaction), researchers can develop more potent and drug-like therapeutic agents.
Conclusion
2-Amino-2,4-dimethylpentanoic acid hydrochloride is more than just a chemical compound; it is a strategic tool for molecular design. Its unique structure, characterized by a quaternary α-carbon, provides a reliable method for introducing conformational constraints into peptide chains. This guide has provided a technical framework covering its structure, a plausible and robust synthesis, and the analytical methods required for its validation. For researchers and drug developers, understanding and utilizing such building blocks is essential for advancing the next generation of peptide-based therapeutics, transforming flexible peptides into stable, high-affinity drug candidates.
References
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- 2-Amino-2,4-dimethylpentanoic acid HCl | 72408-59-4. Sigma-Aldrich.
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- The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. (2016).
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